A Comprehensive Technical Guide to the Structure Elucidation of D-beta-Imidazolelactic Acid, Monohydrate
A Comprehensive Technical Guide to the Structure Elucidation of D-beta-Imidazolelactic Acid, Monohydrate
Abstract
The definitive assignment of a chemical structure is a cornerstone of drug development and chemical research, ensuring safety, efficacy, and intellectual property. This guide provides an in-depth, multi-technique workflow for the complete structure elucidation of D-beta-Imidazolelactic Acid, Monohydrate. We move beyond a simple recitation of methods to explain the strategic reasoning behind an orthogonal analytical approach, integrating data from mass spectrometry, multi-dimensional NMR spectroscopy, vibrational spectroscopy, chiral chromatography, and single-crystal X-ray diffraction. This document serves as a technical resource for researchers and scientists, detailing not just the 'how' but the 'why' of each experimental step, grounded in established scientific principles and regulatory expectations.[1][2][3]
Introduction: The Imperative for Unambiguous Structure
D-beta-Imidazolelactic Acid, Monohydrate is a chiral small molecule related to histidine metabolism and serves as an intermediate in the synthesis of various compounds.[4][5] Its precise chemical identity is defined by its elemental composition, covalent bond connectivity, stereochemistry at the chiral center, and its solid-state form as a monohydrate. Each of these attributes must be unequivocally confirmed. An error in any aspect—mistaking it for its enantiomer (L-form) or an anhydrous version—can have profound implications in pharmaceutical development, from altered biological activity to incorrect dosage calculations.[6]
This guide outlines a holistic and self-validating methodology designed to build a complete structural dossier, adhering to the principles of Good Laboratory Practice (GLP) and aligning with the validation requirements set forth by guidelines such as ICH Q2(R1).[1][2][7][8][9][10]
The Orthogonal Analytical Strategy
Our strategy follows a logical progression from foundational data to definitive confirmation.
Figure 1: Integrated workflow for structure elucidation.
Mass Spectrometry: Defining the Elemental Formula
Expertise & Causality: The first critical step is to determine the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with high accuracy (typically < 5 ppm).[11] This accuracy is essential to distinguish between potential formulas that may have very similar nominal masses.[12]
Experimental Protocol: HRMS via Electrospray Ionization (ESI-TOF)
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Calibration: Calibrate the instrument immediately prior to analysis using a known standard solution to ensure mass accuracy.
-
Analysis Mode: Acquire data in positive ion mode. The imidazole ring and carboxylic acid group are readily protonated.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min and acquire the spectrum.
-
Data Processing: Determine the accurate mass of the protonated molecular ion [M+H]⁺. Use formula calculator software to generate possible elemental compositions within a 5 ppm mass tolerance, constraining the elements to C, H, N, and O.
Data Presentation & Interpretation
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₆H₈N₂O₃ | Consistent with the structure of imidazolelactic acid.[5][13] |
| Monohydrate Formula | C₆H₁₀N₂O₄ | The formula for the compound including the water molecule.[4] |
| Anhydrous Exact Mass | 156.0535 g/mol | The theoretical mass of the core molecule.[13] |
| [M+H]⁺ (Anhydrous) | 157.0608 m/z | The expected accurate mass of the protonated molecule. |
| Observed [M+H]⁺ | 157.0608 ± 0.0008 | An observed mass within 5 ppm of the theoretical value. |
The HRMS data provides the first piece of the puzzle: the elemental composition C₆H₈N₂O₃ for the analyte, which is essential for constraining all subsequent spectroscopic interpretations.[14][15][16][17]
NMR Spectroscopy: Assembling the Molecular Framework
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the covalent structure of organic molecules in solution.[18][19] It provides information on the chemical environment of each proton and carbon atom and, crucially, reveals how these atoms are connected through chemical bonds.[20][21] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is non-negotiable for an unambiguous assignment.[22][23]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred to allow exchange of the labile -OH and -COOH protons, simplifying the spectrum.
-
1D ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration (proton ratios), and coupling patterns of all non-exchangeable protons.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Perform this experiment to identify protons that are coupled to each other (typically on adjacent carbons). This helps to map out the spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, definitively linking the ¹H and ¹³C assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals correlations between protons and carbons that are 2-3 bonds away. It is the key to connecting the different fragments of the molecule, such as linking the lactic acid side chain to the imidazole ring.
Data Presentation & Interpretation
Table 1: Predicted ¹H and ¹³C NMR Data (in D₂O)
| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | HMBC Correlations (from H to C) |
| Imidazole C2 | ~8.6 | s | ~136 | C4 |
| Imidazole C4 | ~7.3 | s | ~118 | C2, C5 |
| Imidazole C5 | - | - | ~130 | - |
| CH₂ (β-position) | ~3.2 | m | ~35 | C-alpha, C-beta, C4, C5 |
| CH (α-position) | ~4.4 | t | ~70 | C-beta, COOH |
| COOH | - | - | ~175 | - |
Note: Chemical shifts are predictive and may vary based on solvent and pH.
The integrated NMR data allows for the complete assembly of the molecular backbone. The COSY spectrum would show a clear correlation between the α-CH and β-CH₂ protons. The HMBC spectrum is the linchpin, showing a correlation from the β-CH₂ protons to carbons C4 and C5 of the imidazole ring, unequivocally establishing the connectivity.[24][25]
FTIR Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[26][27] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[28][29] This technique serves as a quick confirmation of the groups identified by NMR and MS.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal is collected and automatically subtracted from the sample spectrum.
Data Presentation & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) and Water (H₂O) |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid (-COOH) |
| ~3100 | C-H stretch | Aromatic/Imidazole Ring |
| ~2900 | C-H stretch | Aliphatic (CH, CH₂) |
| ~1710 | C=O stretch | Carboxylic Acid (-COOH) |
| ~1600, ~1500 | C=C, C=N stretch | Imidazole Ring |
The presence of a very broad absorption spanning 3400-2500 cm⁻¹ is highly characteristic of a hydrogen-bonded carboxylic acid and the hydroxyl group, while the strong carbonyl peak around 1710 cm⁻¹ confirms the acid functionality.[30] The broadness of the O-H stretch region is also consistent with the presence of water of hydration.
Chiral Chromatography: Confirming Enantiomeric Identity
Expertise & Causality: Mass spectrometry and NMR cannot distinguish between enantiomers.[31] Since the compound is specified as the "D" enantiomer, its stereochemical identity and purity must be confirmed. Chiral chromatography is the industry-standard technique for this purpose.[32][33] It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.[6][31][34]
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.
-
Method Development: Develop a mobile phase (e.g., a mixture of hexane/isopropanol/trifluoroacetic acid) that provides good separation between the D and L enantiomers.
-
Reference Standard: An authentic reference standard of the L-beta-Imidazolelactic Acid is required to confirm the peak identity.
-
Analysis:
-
Inject the L-enantiomer standard to determine its retention time.
-
Inject the D-beta-Imidazolelactic Acid sample.
-
Inject a 50:50 mixture (racemate) of the D and L standards to demonstrate baseline separation.
-
-
Data Analysis: The sample peak should correspond to the retention time of the D-enantiomer and show >99% enantiomeric excess.
Single-Crystal X-ray Diffraction: The Definitive Proof
Expertise & Causality: While the combination of the above techniques provides overwhelming evidence for the structure, single-crystal X-ray diffraction (XRD) is considered the "gold standard" for absolute structure determination.[35][36][37] It provides a three-dimensional map of electron density in the crystal, revealing the precise spatial arrangement of every atom. Crucially, through the use of anomalous dispersion, it can determine the absolute stereochemistry without reference to another chiral molecule.[38][39][40] It will also definitively confirm the presence and stoichiometry of the water molecule in the crystal lattice.
Experimental Protocol: Single-Crystal XRD
-
Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data, typically using Mo or Cu X-ray sources.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure.
-
Absolute Structure Determination: Refine the structural model and calculate the Flack parameter. A Flack parameter value close to 0 with a small error indicates a high probability that the assigned absolute configuration is correct. A value close to 1 would indicate the opposite enantiomer.
The XRD result provides the final, unambiguous confirmation of the covalent connectivity, the 'D' configuration at the chiral center, and the 1:1 stoichiometry of the molecule to the water of hydration, thus confirming the identity as D-beta-Imidazolelactic Acid, Monohydrate.
Conclusion: A Self-Validating Structural Dossier
-
HRMS defined the elemental formula.
-
FTIR confirmed the expected functional groups.
-
1D and 2D NMR established the complete covalent framework.
-
Chiral HPLC verified the enantiomeric identity and purity.
-
Single-Crystal XRD provided the definitive, absolute 3D structure, including stereochemistry and hydrate form.
This rigorous, evidence-based approach ensures the highest level of scientific integrity and is essential for meeting the stringent requirements of the pharmaceutical and chemical research industries.[1][3][41]
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